N-(5-methylisoxazol-3-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
This compound features a 5-methylisoxazole core linked via an acetamide group to an azetidine ring bearing a 3-(trifluoromethyl)phenyl-substituted 1,2,4-oxadiazole (Fig. 1). The oxalate salt enhances solubility, making it suitable for pharmaceutical formulations. Key structural elements include:
- Isoxazole ring: Provides metabolic stability and hydrogen-bonding interactions.
- 1,2,4-Oxadiazole: Enhances rigidity and electron-withdrawing properties via the trifluoromethyl group.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O3.C2H2O4/c1-10-5-14(24-28-10)22-15(27)9-26-7-12(8-26)17-23-16(25-29-17)11-3-2-4-13(6-11)18(19,20)21;3-1(4)2(5)6/h2-6,12H,7-9H2,1H3,(H,22,24,27);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMATZMBAWNJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and immunomodulatory research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 497.4 g/mol. The presence of multiple functional groups contributes to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3N5O7 |
| Molecular Weight | 497.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1351658-06-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The isoxazole and oxadiazole rings are known for their roles in modulating immune responses and exhibiting antimicrobial properties. Specifically:
- Antimicrobial Activity : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that the oxadiazole moiety enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death .
- Immunomodulatory Effects : Isoxazole derivatives have been reported to influence immune cell proliferation and cytokine production. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β, thereby modulating immune responses .
Antimicrobial Studies
A series of studies have evaluated the antimicrobial efficacy of similar isoxazole derivatives, revealing that compounds with trifluoromethyl substitutions exhibit enhanced activity against various pathogens. For instance:
- In vitro assays demonstrated that derivatives similar to this compound showed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Immunomodulatory Effects
Research has highlighted the immunosuppressive capabilities of isoxazole derivatives:
- A study indicated that specific derivatives inhibited lymphocyte proliferation and modulated cytokine production in human peripheral blood mononuclear cells (PBMCs). This suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions .
Case Studies
- Case Study on Antimicrobial Activity : In a comparative study involving several isoxazole derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values indicating superior efficacy compared to traditional antibiotics .
- Case Study on Immunomodulation : Another study focused on the effects of this compound on cytokine production in a murine model showed a significant reduction in TNF-alpha levels following treatment, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain isoxazole derivatives can inhibit bacterial growth, making them promising candidates for developing new antibiotics . The specific compound could potentially be evaluated for similar activities against various pathogens.
Anti-inflammatory Properties
Isoxazole derivatives have been reported to possess anti-inflammatory effects. They can modulate immune responses by regulating the production of cytokines such as TNF-alpha and IL-1β . Investigating the anti-inflammatory potential of N-(5-methylisoxazol-3-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate could lead to novel treatments for inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that compounds containing isoxazole moieties may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest . The compound's structure may allow it to interact with cancer cell signaling pathways, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of related isoxazole compounds found that certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the isoxazole ring in enhancing activity . Similar evaluations could be conducted for this compound.
Case Study 2: Anti-inflammatory Mechanisms
Another research project focused on the anti-inflammatory mechanisms of isoxazole derivatives showed that these compounds could suppress the production of pro-inflammatory cytokines in vitro. This suggests a pathway through which this compound could exert similar effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Compound 6 ()
- Structure : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide.
- Key Differences : Replaces oxadiazole with 1,3,4-thiadiazole and lacks azetidine.
- SAR: Thiadiazole’s sulfur atom increases lipophilicity but may reduce metabolic stability compared to oxadiazole.
Compound 60 ()
- Structure : Contains a benzo-oxazolo[3,4-d][1,4]oxazine fused with pyridine and 1,2,4-oxadiazole.
- Key Differences : Larger fused ring system replaces azetidine, increasing molecular weight (~506 g/mol vs. target compound).
- SAR : Extended π-systems may enhance DNA intercalation but reduce bioavailability .
Substituent Effects
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide ()
- Structure: Fluorine-substituted isoxazole with indolinone-acetamide.
- Key Differences: Fluorine enhances electronegativity but lacks the trifluoromethyl group’s steric bulk. Indolinone introduces a planar aromatic system absent in the target compound.
- SAR: Fluorine may improve membrane permeability, while indolinone could confer kinase inhibitory activity .
Compound 64 ()
- Structure: N-[4-(dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide.
- Key Differences: Dimethylamino benzyl group replaces oxadiazole-azetidine.
- SAR: The electron-donating dimethylamino group increases solubility but reduces electrophilic character compared to trifluoromethyl .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural complexity.
Structure-Activity Relationship (SAR) Insights
Q & A
Q. What are the key synthetic methodologies for preparing the core heterocyclic structures in this compound?
The synthesis of isoxazole and 1,2,4-oxadiazol-5-yl moieties typically involves condensation reactions. For example:
- Isoxazole synthesis : Reacting hydroxylamine derivatives with β-diketones or β-ketoesters under acidic conditions.
- 1,2,4-Oxadiazole formation : Cyclization of amidoximes with activated carboxylic acids or esters via reflux in polar aprotic solvents (e.g., DMF) .
- Azetidine coupling : The azetidine ring is functionalized via nucleophilic substitution, often using chloroacetyl chloride and triethylamine as a base in dioxane or THF .
Key considerations : Monitor reaction progress with TLC, optimize recrystallization solvents (e.g., pet-ether or ethanol-DMF mixtures) for purity .
Q. How can researchers verify the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in NMR) and azetidine protons (δ ~3.5-4.5 ppm in NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm oxalate salt formation .
Advanced Research Questions
Q. What strategies address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Solubility differences : The oxalate salt form enhances aqueous solubility compared to the free base, affecting bioavailability assays .
- Metabolic instability : The 1,2,4-oxadiazole ring may undergo hydrolysis in vivo, requiring stability studies under physiological pH (e.g., simulated gastric fluid) .
- Assay variability : Standardize cell-based assays using positive controls (e.g., known kinase inhibitors for kinase activity studies) .
Resolution : Perform parallel experiments with matched vehicle controls and validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) .
Q. How can computational modeling predict target interactions for this compound?
- Docking studies : Use software like AutoDock Vina to model interactions between the oxadiazole moiety and ATP-binding pockets (e.g., kinase targets). The trifluoromethyl group’s hydrophobicity may enhance binding entropy .
- MD simulations : Assess conformational stability of the azetidine ring in aqueous environments, which may influence membrane permeability .
- QSAR models : Correlate substituent effects (e.g., methylisoxazole vs. phenylisoxazole) with activity data to guide lead optimization .
Validation : Cross-check computational predictions with experimental SAR data, such as modifying the oxadiazole substituents and testing inhibition potency .
Q. What are the challenges in scaling up the synthesis of this compound?
- Reaction exotherms : The exothermic nature of oxadiazole cyclization requires controlled temperature gradients (e.g., gradual addition of reagents) to avoid byproduct formation .
- Purification : The oxalate salt may form solvates during crystallization. Use mixed solvents (e.g., ethanol-water) and monitor polymorphs via PXRD .
- Yield optimization : Replace chloroacetyl chloride with less hazardous acylating agents (e.g., bromoacetyl bromide) to improve atom economy .
Q. How can researchers assess the compound’s pharmacokinetic (PK) properties?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolic hotspots (e.g., oxadiazole cleavage) .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to determine free fraction .
- In vivo studies : Administer via IV and oral routes in rodents to calculate bioavailability (F%) and correlate with LogP values (predicted via HPLC) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
